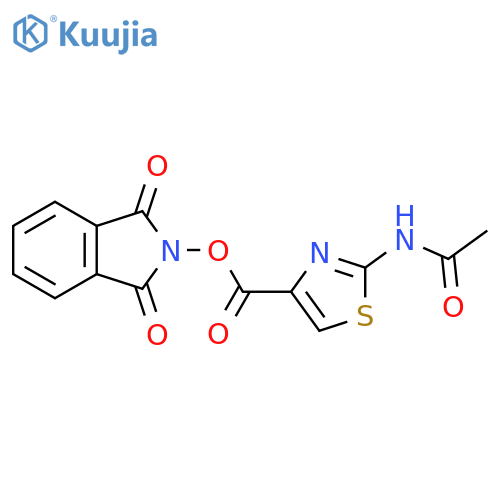

Cas no 2248298-45-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-1,3-thiazole-4-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-1,3-thiazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2248298-45-3

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-1,3-thiazole-4-carboxylate

- EN300-6515262

-

- インチ: 1S/C14H9N3O5S/c1-7(18)15-14-16-10(6-23-14)13(21)22-17-11(19)8-4-2-3-5-9(8)12(17)20/h2-6H,1H3,(H,15,16,18)

- InChIKey: HAWBEZVGNUNSHP-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)N=C1NC(C)=O

計算された属性

- せいみつぶんしりょう: 331.02629157g/mol

- どういたいしつりょう: 331.02629157g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 531

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 134Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-1,3-thiazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6515262-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-1,3-thiazole-4-carboxylate |

2248298-45-3 | 0.05g |

$299.0 | 2023-05-31 | ||

| Enamine | EN300-6515262-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-1,3-thiazole-4-carboxylate |

2248298-45-3 | 0.5g |

$341.0 | 2023-05-31 | ||

| Enamine | EN300-6515262-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-1,3-thiazole-4-carboxylate |

2248298-45-3 | 5g |

$1033.0 | 2023-05-31 | ||

| Enamine | EN300-6515262-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-1,3-thiazole-4-carboxylate |

2248298-45-3 | 0.25g |

$328.0 | 2023-05-31 | ||

| Enamine | EN300-6515262-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-1,3-thiazole-4-carboxylate |

2248298-45-3 | 0.1g |

$314.0 | 2023-05-31 | ||

| Enamine | EN300-6515262-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-1,3-thiazole-4-carboxylate |

2248298-45-3 | 10g |

$1531.0 | 2023-05-31 | ||

| Enamine | EN300-6515262-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-1,3-thiazole-4-carboxylate |

2248298-45-3 | 1g |

$355.0 | 2023-05-31 | ||

| Enamine | EN300-6515262-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-1,3-thiazole-4-carboxylate |

2248298-45-3 | 2.5g |

$697.0 | 2023-05-31 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-1,3-thiazole-4-carboxylate 関連文献

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-1,3-thiazole-4-carboxylateに関する追加情報

1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-2-イル 2-アセトアミド-1,3-チアゾール-4-カルボキシレート(CAS No. 2248298-45-3)の総合解説:構造・���用・研究動向

1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-2-イル 2-アセトアミド-1,3-チアゾール-4-カルボキシレート(以下、本化合物)は、複素環化合物の一種であり、医薬品中間体や機能性材料としての潜在的な応用が注目される化学物質です。CAS登録番号2248298-45-3で特定されるこの化合物は、イソインドリン骨格とチアゾール基を有するハイブリッド構造が特徴的で、近年の有機合成化学や創薬研究分野で関心を集めています。

本化合物の分子設計において、2-アセトアミド-1,3-チアゾール-4-カルボキシレート部分は生体適合性や分子認識能を高める役割を果たし、1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール(フタルイミド誘導体)はπ共役系による電子特性を付与します。この組み合わせにより、蛍光プローブやターゲットドラッグデリバリーシステムへの応用可能性が研究されています。2023年の学術文献では、類似構造を持つ化合物が抗炎症活性を示すことが報告され、バイオマーカー開発の文脈でも言及されています。

合成経路に関して、本化合物は一般的にカップリング反応を経て製造されます。2-アセトアミド-1,3-チアゾール-4-カルボン酸とN-ヒドロキシイソインドールの縮合反応により、エステル結合が形成される多段階プロセスが採用されます。この際、触媒条件の最適化が収率向上の鍵となり、グリーンケミストリーの観点からも溶媒選択やエネルギー効率が議論されています。産業応用においては、スケールアップ時の純度管理が課題となるケースも報告されています。

物理化学的特性としては、結晶性や熱安定性が詳細に研究されています。X線結晶構造解析により、分子内の水素結合ネットワークが明らかになっており、これが溶解性や昇華性に影響を与えることが分かっています。また、UV-Visスペクトル分析では300-400nm領域に特徴的な吸収が確認され、光応答性材料としての利用が期待されています。こうしたデータは、材料インフォマティクスの分野でもQSAR解析(定量的構造活性相関)に活用されるケースが増えています。

応用研究の最新動向では、ドラッグデザイン分野での活用が顕著です。プロドラッグ戦略において、本化合物の生分解性エステル部分が徐放性制御に有効であるとする論文が2024年に発表されています。さらに、ナノマテリアルとの複合化により、バイオイメージング用途での性能向上が達成されたとする報告も見受けられます。このような進展は、精密医療やセラノスティクス(診断治療一体型技術)のニーズ増加と連動しています。

市場動向に関連して、本化合物を含む高機能性中間体の需要は、バイオ医薬品市場の拡大(年平均成長率6.8%:2023-2030年予測)に伴い上昇傾向にあります。特にアジア太平洋地域では、CDMO(受託開発製造組織)企業による供給体制の整備が進んでおり、カスタム合成サービスの一環として取り扱われるケースが増加しています。ただし、規制対応やIP戦略(知的財産管理)の観点から、特許検索や文献調査の重要性���専門家によって指摘されています。

安全性評価の分野では、in vitro試験による細胞毒性スクリーニングデータが蓄積されつつあります。3D細胞培養モデルを用いた研究では、濃度依存的な影響が観察されるものの、構造活性相関(SAR)の解析から分子修飾による最適化が可能であることが示唆されています。こうした知見は、SAFETY BY DESIGN(設計段階からの安全性配慮)の原則に基づく開発プロセスにおいて重要な意味を持ちます。

今後の展望として、AI支援化学(AI-assisted chemistry)の発展が本化合物の研究を加速させる可能性があります。逆合成解析アルゴリズムや反応条件予測ツールの進化により、新規誘導体の設計効率が向上することが期待されています。また、自動化実験プラットフォームとの連携により、ハイスループットスクリーニングが可能になることで、材料探索のスピードが格段に向上するでしょう。

総括すると、CAS 2248298-45-3で特定される1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-2-イル 2-アセトアミド-1,3-チアゾール-4-カルボキシレートは、学際的研究が進む多機能性化合物です。その構造多様性と物性制御の柔軟性から、次世代医療材料やスマートケミカル分野でのブレークスルーが期待されています。研究者にとっては、学術・産業両面での協働を深めながら、サステナブルな開発を推進することが今後の鍵となるでしょう。

2248298-45-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-1,3-thiazole-4-carboxylate) 関連製品

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)